molecular formula C7H6ClNO4 B2953791 5-Chloro-4-methoxy-2-nitrophenol CAS No. 14164-14-8

5-Chloro-4-methoxy-2-nitrophenol

Cat. No.: B2953791
CAS No.: 14164-14-8
M. Wt: 203.58
InChI Key: GGWLSLLQZLCHFW-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO4. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenol ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-nitrophenol typically involves the nitration of 4-methoxyphenol followed by chlorination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of 4-methoxyphenol followed by chlorination using chlorine gas. The reaction is typically conducted in a controlled environment to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups may also play a role in modulating the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methoxy-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro group enhances its electrophilic character, while the methoxy group increases its solubility and stability .

Properties

IUPAC Name

5-chloro-4-methoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWLSLLQZLCHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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